molecular formula C18H16N2O2S2 B2435791 N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 898438-73-8

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2435791
CAS No.: 898438-73-8
M. Wt: 356.46
InChI Key: DBHMTYKNNFSACZ-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c1-22-14-9-7-13(8-10-14)16-11-24-18(19-16)20-17(21)12-23-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHMTYKNNFSACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide typically involves the reaction of 4-methoxyphenylthiazole with phenylthioacetic acid under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Conclusion

This compound is a compound with potential applications in various scientific fields Its synthesis, chemical reactions, and mechanism of action are areas of active research

Biological Activity

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C15H15N1O2S2
  • Molecular Weight : 273.350 g/mol

The compound features a thiazole ring, a methoxyphenyl group, and a phenylthio acetamide moiety, which contribute to its biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as a chemotherapeutic agent.

  • Cell Cycle Arrest : Studies show that the compound induces cell cycle arrest in the G1 phase, leading to inhibited proliferation of cancer cells.
  • Apoptosis Induction : The compound activates caspases (3, 8, and 9), promoting apoptosis in malignant cells.
  • Inhibition of Kinases : It has been noted to inhibit ERK1/2 kinases, which are crucial for cell survival and proliferation.

Antibacterial Activity

In addition to its anticancer effects, the compound also exhibits antibacterial properties. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Study 1: Anticancer Efficacy

A study conducted on the MCF-7 breast cancer cell line revealed that this compound has an IC50 value of approximately 10.28 µg/mL, indicating potent growth inhibition compared to standard chemotherapeutics like doxorubicin .

Study 2: Antibacterial Activity

Another investigation assessed the antibacterial effects against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability with an MIC (Minimum Inhibitory Concentration) of 25 µg/mL for both strains, suggesting its potential as a therapeutic agent against bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

ComponentRole in Activity
Thiazole RingEnhances interaction with biological targets
Methoxy GroupModulates lipophilicity and bioavailability
Phenylthio MoietyContributes to cytotoxicity

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